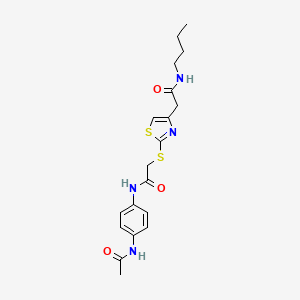![molecular formula C20H13ClFN3O2S2 B3002053 N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260943-21-2](/img/structure/B3002053.png)
N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, is a structurally complex molecule that appears to be related to various acetamide derivatives with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for their vibrational spectroscopic signatures, synthesis routes, molecular structures, and biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with simple precursors. For instance, 4-chlorophenoxyacetic acid was used as a starting material to synthesize a series of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides through esterification, hydrazinolysis, ring closure, and final substitution reactions . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related acetamides has been studied using various spectroscopic and crystallographic techniques. For example, vibrational spectroscopy and density functional theory were used to characterize the vibrational signatures and optimized geometry of a dimer molecule of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide . Crystallographic studies have also revealed the presence of intermolecular hydrogen bonding and other non-covalent interactions in similar compounds . These studies provide insights into the possible conformational and electronic structure of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been inferred from their molecular structures. For example, the presence of hydrogen bonding and other non-covalent interactions can influence the reactivity and stability of the compounds . Additionally, the substitution of various groups on the core structure can lead to different biological activities and interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of related acetamides have been explored through computational and experimental approaches. The polarity and preferred conformations of certain acetamide derivatives have been studied using dipole moment measurements and quantum chemical calculations . Pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity have been investigated for some compounds, providing a basis for understanding the behavior of the compound in biological systems .
Relevant Case Studies
The provided papers include case studies of related compounds demonstrating antibacterial activity and enzyme inhibition potential . For instance, certain N-substituted acetamides showed significant antibacterial activity against various bacterial strains and moderate inhibition of the α-chymotrypsin enzyme . Additionally, a copper(II) complex containing an acetamide derivative exhibited moderate growth inhibition of several bacteria . These case studies suggest that the compound of interest may also possess similar biological activities, warranting further investigation.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2S2/c21-12-5-7-13(8-6-12)23-17(26)11-29-20-24-15-9-10-28-18(15)19(27)25(20)16-4-2-1-3-14(16)22/h1-10H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSYPLJLHVLBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

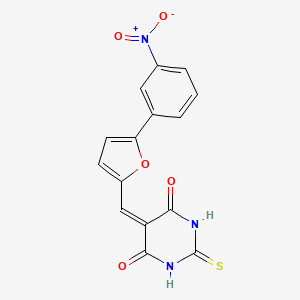
![1-{[(4-Carbamoylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B3001973.png)

![7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide](/img/structure/B3001976.png)
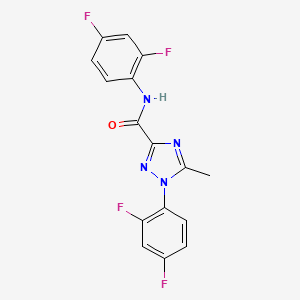


![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B3001986.png)
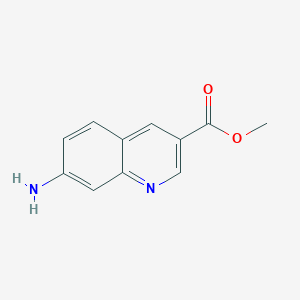
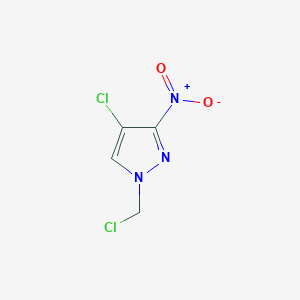

![8-(Phenylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3001990.png)
